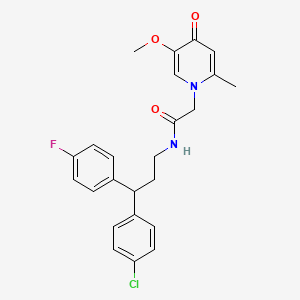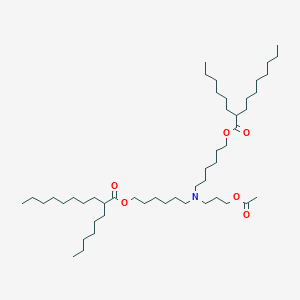
((3-Acetoxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3-Acetoxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is a synthetic lipid compound. It is a colorless oily material that has gained attention for its role in various scientific and industrial applications. This compound is particularly notable for its use in the formulation of lipid nanoparticles, which are crucial in the delivery of nucleic acids such as mRNA in vaccines .
Preparation Methods
The synthesis of ((3-Acetoxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves a multi-step process. One of the key steps is a reductive amination reaction where 4-aminobutanol is condensed with a lipid aldehyde. Sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imines to the amine of the product . The final product is purified using a silica gel column with a chloroform-methanol system .
Chemical Reactions Analysis
((3-Acetoxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
((3-Acetoxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) has several scientific research applications:
Chemistry: It is used in the synthesis of lipid nanoparticles for drug delivery systems.
Biology: The compound is employed in the delivery of nucleic acids, such as mRNA, into cells.
Industry: The compound is used in the production of various lipid-based formulations for pharmaceuticals.
Mechanism of Action
The mechanism of action of ((3-Acetoxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves its ability to form lipid nanoparticles that encapsulate nucleic acids. Below physiological pH, the compound becomes protonated at the nitrogen atom, yielding an ammonium cation that is attracted to the anionic messenger RNA. This interaction facilitates the uptake of the mRNA into cells via receptor-mediated endocytosis. Once inside the cell, the acidic environment within the endosome fully protonates the compound, leading to the release of the mRNA into the cytoplasm .
Comparison with Similar Compounds
Similar compounds to ((3-Acetoxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) include:
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate): Another synthetic lipid used in mRNA vaccine formulations.
2-[(Polyethylene glycol)-2000]-N,N-ditetradecylacetamide: A lipid used in the formulation of lipid nanoparticles.
1,2-Distearoyl-sn-glycero-3-phosphocholine: A phospholipid used in lipid nanoparticle formulations.
Cholesterol: A common lipid used in various lipid-based formulations.
These compounds share similar roles in the formulation of lipid nanoparticles for drug delivery systems, but ((3-Acetoxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is unique in its specific structural features and its role in enhancing the stability and delivery efficiency of mRNA vaccines .
Properties
Molecular Formula |
C49H95NO6 |
|---|---|
Molecular Weight |
794.3 g/mol |
IUPAC Name |
6-[3-acetyloxypropyl-[6-(2-hexyldecanoyloxy)hexyl]amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C49H95NO6/c1-6-10-14-18-20-28-37-46(35-26-16-12-8-3)48(52)55-42-32-24-22-30-39-50(41-34-44-54-45(5)51)40-31-23-25-33-43-56-49(53)47(36-27-17-13-9-4)38-29-21-19-15-11-7-2/h46-47H,6-44H2,1-5H3 |
InChI Key |
JSNSJDRFQMIEBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


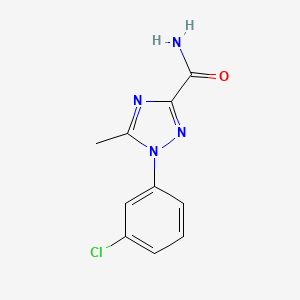
![6-(3,5-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361905.png)
![6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361916.png)
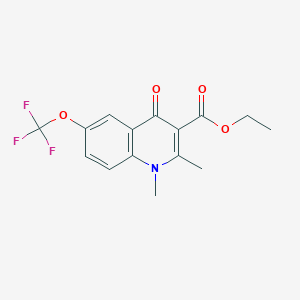
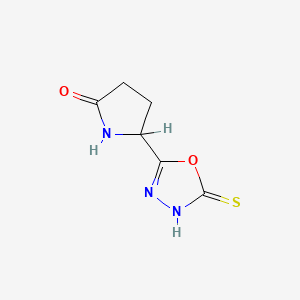
![4-[(3-Methylphenyl)methyl]-1-[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium](/img/structure/B13361937.png)
![1,3-diacetyl-2,5-diphenyl-2,3-dihydro-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B13361939.png)
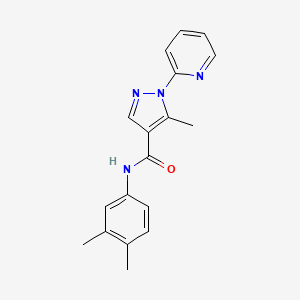
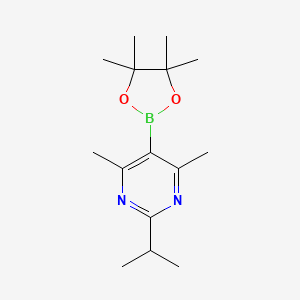
![N-(1-cyano-1,2-dimethylpropyl)-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B13361949.png)
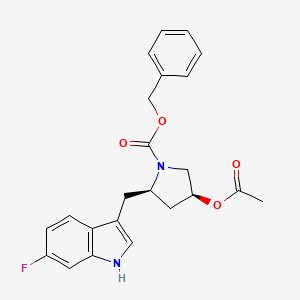
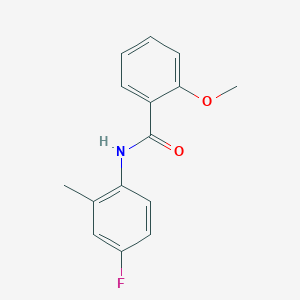
![2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361959.png)
